Cangrelor Impurity 8
Overview
Description
an impurity of Cangrelor
Mechanism of Action
Target of Action
Cangrelor Impurity 8, like Cangrelor, primarily targets the P2Y12 platelet receptor . This receptor plays a crucial role in platelet aggregation, a process that contributes to the formation of blood clots. By antagonizing this receptor, this compound can inhibit platelet aggregation .
Mode of Action
This compound acts as a selective, reversible antagonist of the P2Y12 platelet receptor . It inhibits ADP-induced platelet aggregation, which is typically triggered by damaged blood vessels, red blood cells, and/or platelets . This interaction with its target leads to changes in platelet activity, reducing their ability to form clots .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the platelet activation pathway . By inhibiting the P2Y12 receptor, it prevents ADP from stimulating platelet activity. This results in a decrease in platelet aggregation, thereby reducing the risk of clot formation .
Pharmacokinetics
This compound, similar to Cangrelor, is characterized by its rapid onset and offset of action . Its short half-life of approximately 3-6 minutes results in a rapid offset of antiplatelet effect .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of platelet aggregation . This results in a reduced risk of periprocedural myocardial infarction (MI), repeat coronary revascularization, and stent thrombosis . In clinical trials, Cangrelor has been shown to significantly reduce these risks compared with clopidogrel .
Biochemical Analysis
Cellular Effects
Cangrelor, the parent compound, has been shown to reduce myocardial infarction size in animal models
Molecular Mechanism
Its parent compound, Cangrelor, is a selective, reversible, P2Y12 platelet receptor antagonist which inhibits ADP platelet aggregation
Dosage Effects in Animal Models
Studies on Cangrelor have shown that it can prevent thrombosis in animal models of extracorporeal life support
Metabolic Pathways
Cangrelor, the parent compound, is deactivated rapidly in the circulation by dephosphorylation to its primary metabolite
Properties
IUPAC Name |
N-(2-methylsulfanylethyl)-2-(3,3,3-trifluoropropylsulfanyl)-7H-purin-6-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3N5S2/c1-20-5-3-15-8-7-9(17-6-16-7)19-10(18-8)21-4-2-11(12,13)14/h6H,2-5H2,1H3,(H2,15,16,17,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNDPACLVBHNENT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCNC1=NC(=NC2=C1NC=N2)SCCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3N5S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1830294-25-1 | |
Record name | 9H-Purin-6-amine, N-(2-(methylthio)ethyl)-2-((3,3,3-trifluoropropyl)thio)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1830294251 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9H-PURIN-6-AMINE, N-(2-(METHYLTHIO)ETHYL)-2-((3,3,3-TRIFLUOROPROPYL)THIO)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4N6RMF8XHB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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